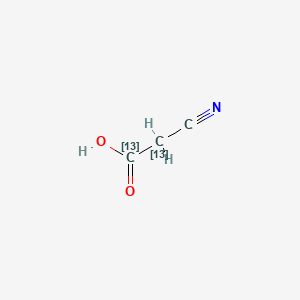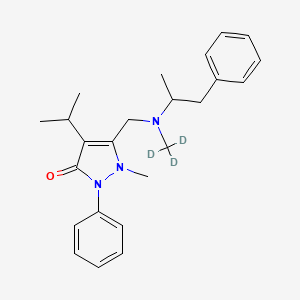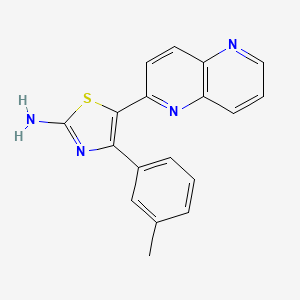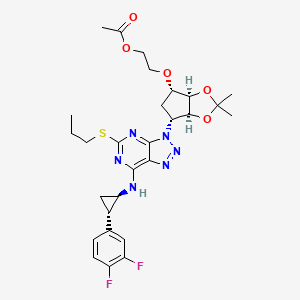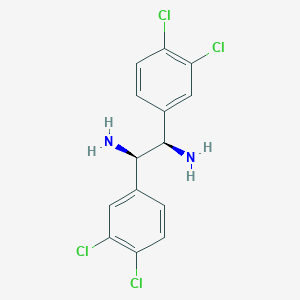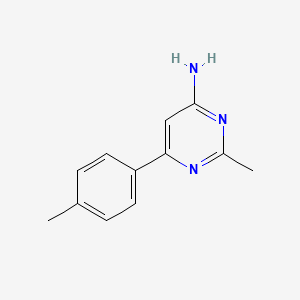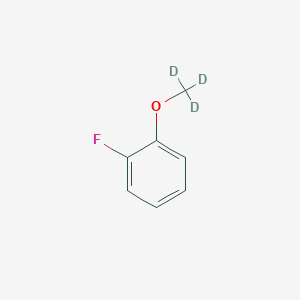
2-Fluoroanisole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroanisole-d3 is a deuterated derivative of 2-Fluoroanisole, which is an organic compound with the molecular formula C7H7FO. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoroanisole-d3 can be synthesized through a multi-step process involving the deuteration of 2-Fluoroanisole. One common method involves the reaction of 2-Fluoroanisole with deuterated reagents under specific conditions to achieve the desired isotopic substitution. For instance, the use of deuterated methanol (CD3OD) in the presence of a base can facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and conditions to ensure efficient isotopic exchange. The use of deuterated solvents and catalysts is common in these industrial methods to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroanisole-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Products include substituted anisoles with various functional groups replacing the fluorine atom.
Oxidation Reactions: Products include fluoroanisaldehydes or fluoroanisic acids.
Reduction Reactions: Products include partially or fully hydrogenated fluoroanisoles.
Applications De Recherche Scientifique
2-Fluoroanisole-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a labeled compound in NMR spectroscopy, aiding in the study of reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other fluorinated compounds.
Mécanisme D'action
The mechanism of action of 2-Fluoroanisole-d3 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to track its transformation and interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroanisole: The non-deuterated version of 2-Fluoroanisole-d3, used in similar applications but without the isotopic labeling.
3-Fluoroanisole: A positional isomer with the fluorine atom at the meta position, exhibiting different chemical and physical properties.
4-Fluoroanisole: Another positional isomer with the fluorine atom at the para position, also used in various research applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various scientific applications, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C7H7FO |
|---|---|
Poids moléculaire |
129.15 g/mol |
Nom IUPAC |
1-fluoro-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |
Clé InChI |
JIXDOBAQOWOUPA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1F |
SMILES canonique |
COC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


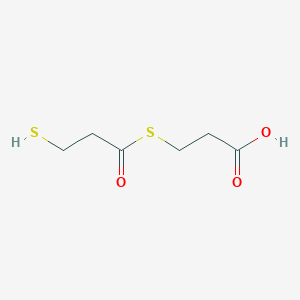


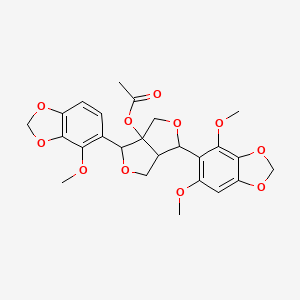
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
